molecular formula C17H11Cl2NO B1420547 2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride CAS No. 1160264-95-8

2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride

Cat. No.: B1420547
CAS No.: 1160264-95-8
M. Wt: 316.2 g/mol
InChI Key: OFSZQPMIOWCWIF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride (CAS 1160264-95-8) is a high-purity chemical intermediate of significant interest in medicinal chemistry and anticancer research . With a molecular formula of C 17 H 11 Cl 2 NO and a molecular weight of 316.18 g/mol, this compound is characterized by its reactive carbonyl chloride group, which makes it a versatile building block for the synthesis of more complex, bioactive molecules . This compound is exclusively for Research Use Only and is not intended for diagnostic or therapeutic uses. Quinoline derivatives, particularly those with a 4-carbonyl chloride functional group, are recognized as privileged scaffolds in drug discovery . They serve as key precursors in the development of novel histone deacetylase (HDAC) inhibitors, which are a prominent class of investigational anticancer agents . The structural motif of a substituted quinoline is frequently employed as the "cap" group in HDAC inhibitor design, where it contributes to potent enzyme inhibition and selectivity by interacting with hydrophobic regions at the active site entrance . Researchers utilize this reagent to create amide and hydrazide derivatives that can act as zinc-binding groups, targeting epigenetic pathways in oncology research . The 4-chlorophenyl substitution on the quinoline core is a common feature in such pharmacophores, contributing to the molecule's overall lipophilicity and potential for cellular penetration.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c1-10-15(17(19)21)13-4-2-3-5-14(13)20-16(10)11-6-8-12(18)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSZQPMIOWCWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201199377
Record name 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-95-8
Record name 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Quinoline Core

Method: Skraup Synthesis
Reaction Conditions:

  • Reactants: Aniline derivatives and glycerol
  • Catalyst: Sulfuric acid
  • Oxidant: Nitrobenzene or other suitable oxidizing agents
  • Temperature: Elevated (around 150°C)
  • Solvent: Typically conducted in a reflux setup

Process:
Aniline reacts with glycerol in the presence of sulfuric acid, undergoing cyclization and aromatization to form the quinoline nucleus. This classical method is favored for its robustness and ability to produce high yields of quinoline derivatives.

Conversion to the Carbonyl Chloride

Method:

  • Reagent: Thionyl chloride (SOCl₂)
  • Conditions:
    • Reflux at 70–80°C
    • Excess SOCl₂ to ensure complete conversion
    • Reaction monitored by IR spectroscopy (disappearance of carboxylic acid OH stretch)

Procedure:
The quinoline-4-carboxylic acid derivative is treated with thionyl chloride under reflux, converting the carboxylic acid into the corresponding acyl chloride. The reaction by-products (sulfur dioxide and hydrogen chloride gases) are vented safely.

Purification and Characterization

Post-reaction, the crude product is often distilled or purified via recrystallization from suitable solvents such as ethanol or dichloromethane. Characterization techniques include NMR, IR, and mass spectrometry to confirm the formation of the desired acyl chloride.

Data Table Summarizing Preparation Parameters

Step Reagents Conditions Purpose Remarks
1 Aniline, glycerol, H₂SO₄, nitrobenzene Reflux, 150°C Quinoline core synthesis Classical Skraup method
2 3-Chlorobenzoyl chloride, AlCl₃ 0°C to RT, 2–4 hrs Aromatic substitution at 2-position Regioselectivity control
3 Thionyl chloride Reflux, 70–80°C Conversion to acyl chloride Complete reaction confirmed by IR
4 Purification Recrystallization Final compound isolation Purity confirmed by spectral analysis

Research Findings and Notes

  • Microwave-assisted synthesis has been explored as an alternative to traditional heating, significantly reducing reaction times and improving yields, especially during amidation and acylation steps. For example, microwave irradiation can facilitate direct amidation of quinoline-2-carboxylic acids with substituted anilines, bypassing the need for acyl chloride intermediates in some cases, as demonstrated in recent studies on quinoline derivatives.

  • Control of chlorination side reactions during the activation of quinoline carboxylic acids is crucial. Direct chlorination using thionyl chloride can sometimes lead to chlorination at undesired positions, but optimized conditions (temperature, reagent excess, reaction time) minimize this issue.

  • Industrial scale-up favors continuous flow reactors for safer and more controlled reactions, especially during the conversion of quinoline acids to acyl chlorides, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The quinoline core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens can be used to introduce various substituents onto the quinoline ring.

Major Products Formed

    Amides and Esters: Reaction with amines and alcohols forms amides and esters, respectively.

    Substituted Quinoline Derivatives: Electrophilic aromatic substitution yields various substituted quinoline derivatives with potential biological activities.

Scientific Research Applications

2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer, bacterial infections, and inflammatory diseases.

    Biological Studies: The compound is used in the development of probes and inhibitors for studying biological pathways and enzyme functions.

    Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride depends on its derivatives and the biological targets they interact with. Generally, quinoline derivatives can:

    Inhibit Enzymes: By binding to the active sites of enzymes, they can inhibit their activity, affecting various biological pathways.

    Interact with DNA: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Methyl-Substituted Quinoline Carbonyl Chlorides

The position of the methyl group on the quinoline ring significantly impacts steric and electronic properties. Examples from Combi-Blocks include:

Compound Name Methyl Position CAS Number Purity Molecular Formula Key Differences
2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride 3 1160264-95-8 95% C₁₇H₁₁Cl₂NO Reference compound
2-(4-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride 6 1160253-67-7 95% C₁₇H₁₁Cl₂NO Methyl at position 6 reduces steric hindrance near the carbonyl chloride, potentially increasing reactivity .
2-(4-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride 8 1160254-33-0 95% C₁₇H₁₁Cl₂NO Methyl at position 8 may alter solubility due to increased hydrophobicity .

Key Findings :

  • Reactivity : The 3-methyl isomer (target compound) may exhibit slower reaction kinetics in nucleophilic substitutions due to steric shielding of the carbonyl chloride by the adjacent methyl group.
  • Solubility: The 8-methyl isomer’s solubility in polar solvents (e.g., ethanol) is likely lower than the 3-methyl derivative .

Substitution of Carbonyl Chloride with Other Functional Groups

Ethyl 2-(Chloromethyl)-4-phenylquinoline-3-carboxylate Hydrochloride (CAS: 1009306-55-1)
  • Molecular Formula: C₁₉H₁₇Cl₂NO₂.
  • Structural Differences :
    • Chloromethyl at position 2,
    • Ethyl carboxylate at position 3,
    • Hydrochloride salt form.
  • Impact: The ethyl carboxylate group reduces electrophilicity compared to carbonyl chloride, making it less reactive in acylations.
2-Phenylquinoline-4-carboxyl Chloride
  • Structural Differences : Lacks the 3-methyl and 4-chlorophenyl groups.
  • Reactivity : Used in condensations with carbamide to form carbamides (e.g., m.p. 232°C) . The absence of electron-withdrawing substituents (e.g., 4-chlorophenyl) may increase the carbonyl chloride’s reactivity compared to the target compound .

Substitution of 4-Chlorophenyl with Other Aromatic Groups

3-Quinolinecarbonyl Chloride, 4-Chloro-2-(4-methoxyphenyl)-
  • Structural Differences : Replaces the 4-chlorophenyl group with 4-methoxyphenyl at position 2.
  • This contrasts with the electron-withdrawing 4-chlorophenyl group in the target compound, which enhances electrophilicity at the carbonyl chloride .
2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid (CAS: 159782-19-1)
  • Structural Differences : Replaces carbonyl chloride with carboxylic acid and substitutes 3-methoxyphenyl at position 2.
  • Impact : The carboxylic acid group is less reactive than carbonyl chloride, limiting its utility in synthesis requiring electrophilic intermediates. The 3-methoxy group may improve solubility in polar solvents .

Biological Activity

2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of a chlorophenyl group and a carbonyl chloride functional group, suggests diverse reactivity and biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is C15H12ClN. Its structural features include:

  • Quinoline Ring : A bicyclic structure known for its biological activity.
  • Chlorophenyl Substitution : Enhances lipophilicity and may influence receptor interactions.
  • Carbonyl Chloride Group : Facilitates nucleophilic attack, making it reactive towards various biological targets.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown:

  • Inhibition of Bacterial Growth : Compounds similar to this quinoline derivative have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth at certain concentrations.
  • Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar Quinoline DerivativeS. aureus16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : The compound has shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways.
Cell LineIC50 (µM)Mechanism
MCF-712.47 ± 0.40Apoptosis induction
HeLa15.89 ± 0.25Cell cycle arrest

Enzyme Inhibition

Recent studies have focused on the enzyme inhibition properties of this compound:

  • α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism, and inhibition can lead to antidiabetic effects.
CompoundIC50 (µM)Effect
This compound156.8Antidiabetic potential

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various derivatives on cancer cell lines, indicating that modifications at the para position significantly influenced potency.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing promising results for future drug development.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step condensation and cyclization reactions. A general approach includes:

  • Step 1 : Condensation of 4-chlorobenzaldehyde with a substituted aminopyridine derivative under acidic or catalytic conditions (e.g., using Pd or Cu catalysts) to form the quinoline backbone .
  • Step 2 : Introduction of the methyl group at position 3 via alkylation or Friedel-Crafts acylation.
  • Step 3 : Carbonyl chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
    Optimization Tips :
  • Use polar aprotic solvents (e.g., DMF or toluene) to enhance reaction homogeneity .
  • Monitor temperature (60–80°C) to avoid side reactions like over-chlorination .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between aromatic rings, as seen in similar quinoline derivatives with angles ~45–72°) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts with computational models (e.g., DFT calculations) to validate substituent positions.
    • FT-IR : Confirm carbonyl chloride (C=O stretch ~1770 cm⁻¹) and aromatic C-Cl bonds (~700 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Reactivity : Avoid water/moisture to prevent hydrolysis of the acyl chloride group, which releases HCl gas .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and a fume hood.
  • Emergency Measures :
    • For skin contact: Rinse with water for 15 minutes; seek medical attention if irritation persists .
    • For spills: Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?

  • Case Example : If NMR suggests planar geometry but X-ray shows non-coplanar rings (e.g., dihedral angle >70°), investigate dynamic effects:
    • Perform variable-temperature NMR to assess conformational flexibility .
    • Use DFT calculations to model intramolecular interactions (e.g., C–H···O hydrogen bonds stabilizing non-planarity) .
  • Mitigation : Cross-validate with alternative techniques like Raman spectroscopy or mass spectrometry (HRMS) for molecular ion confirmation .

Q. What strategies improve the stability of this compound in solution?

  • Solvent Choice : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis .
  • Additives : Incorporate molecular sieves (3Å) to scavenge trace moisture .
  • Temperature Control : Store solutions at –20°C under inert gas (N₂/Ar) to suppress degradation .

Q. How does the electron-withdrawing 4-chlorophenyl group influence reactivity in cross-coupling reactions?

  • Electronic Effects : The Cl substituent decreases electron density on the quinoline ring, directing electrophilic substitution to the 5- or 7-positions.
  • Catalytic Challenges : Pd-mediated couplings (e.g., Suzuki-Miyaura) may require bulky ligands (e.g., SPhos) to mitigate steric hindrance from the methyl group at position 3 .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to identify byproducts (e.g., hydrolyzed carboxylic acid derivatives) .
  • TGA/DSC : Monitor thermal decomposition profiles to detect residual solvents or unreacted intermediates .

Methodological Challenges and Solutions

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Flow Chemistry : Implement continuous-flow systems to enhance heat/mass transfer and reduce side reactions .
  • Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc gradient) for high-purity isolation .

Q. What computational tools assist in predicting the compound’s reactivity in novel reactions?

  • Software : Gaussian (DFT), AutoDock (docking studies), or Molsoft ICM-Pro for reaction pathway modeling.
  • Focus Parameters : Calculate Fukui indices to identify nucleophilic/electrophilic sites or HOMO-LUMO gaps for redox behavior .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride
Reactant of Route 2
2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride

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